molecular formula C12H13F3O3 B12630124 Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate

Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate

Cat. No.: B12630124
M. Wt: 262.22 g/mol
InChI Key: ZTJSCAAUPLQZLS-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H13F3O3 It is a derivative of butanoic acid, where the hydrogen atoms on the phenoxy group are substituted with fluorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate typically involves the reaction of 2,3,4-trifluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The trifluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing the active phenoxybutanoic acid, which can then interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate is unique due to the specific substitution pattern of fluorine atoms on the phenoxy group. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 4-(2,3,4-trifluorophenoxy)butanoate

InChI

InChI=1S/C12H13F3O3/c1-2-17-10(16)4-3-7-18-9-6-5-8(13)11(14)12(9)15/h5-6H,2-4,7H2,1H3

InChI Key

ZTJSCAAUPLQZLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

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